molecular formula C7H7BrClFN2O2 B3040160 4-Bromo-5-fluoro-2-hydrazinylbenzoic acid hydrochloride CAS No. 1643156-18-6

4-Bromo-5-fluoro-2-hydrazinylbenzoic acid hydrochloride

Cat. No. B3040160
Key on ui cas rn: 1643156-18-6
M. Wt: 285.5 g/mol
InChI Key: ZZRRUDZJDKELRL-UHFFFAOYSA-N
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Patent
US09334290B2

Procedure details

A mixture of 4-bromo-5-fluoro-2-hydrazinylbenzoic acid hydrochloride (5.37 g, 18.8 mmol), ethyl 3-oxocyclohexanecarboxylate (3.52 g, 20.7 mmol) and acetic acid (3.23 mL, 56.4 mmol) in toluene (90 mL) was heated at 110° C. for 20 h. The solvent was removed under reduced pressure, and the residue was diluted with toluene (43 mL) and trifluoroacetic acid (11 mL). The mixture was stirred at 90-94° C. overnight. The cooled mixture was diluted with EtOAc, sonicated, and the precipitate was collected by filtration. The filtrate was concentrated and resuspended in EtOAc with sonication, resulting in another precipitate which was also collected by filtration and washed with EtOAc. The combined solids were triturated twice with MeOH to give a solid. The combined filtrates were concentrated and the residue was triturated with MeOH to give additional solid. The solids were combined to give 5-bromo-2-ethoxycarbonyl-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid as a pale yellow solid (3.38 g). Mass spectrum m/z 384, 386 (M+H)+.
Quantity
5.37 g
Type
reactant
Reaction Step One
Quantity
3.52 g
Type
reactant
Reaction Step One
Quantity
3.23 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[Br:2][C:3]1[C:11]([F:12])=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[C:5]([NH:13]N)[CH:4]=1.O=[C:16]1[CH2:21][CH2:20][CH2:19][CH:18]([C:22]([O:24][CH2:25][CH3:26])=[O:23])[CH2:17]1.C(O)(=O)C>C1(C)C=CC=CC=1>[Br:2][C:3]1[C:11]([F:12])=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[C:5]2[C:4]=1[C:21]1[CH2:20][CH2:19][CH:18]([C:22]([O:24][CH2:25][CH3:26])=[O:23])[CH2:17][C:16]=1[NH:13]2 |f:0.1|

Inputs

Step One
Name
Quantity
5.37 g
Type
reactant
Smiles
Cl.BrC1=CC(=C(C(=O)O)C=C1F)NN
Name
Quantity
3.52 g
Type
reactant
Smiles
O=C1CC(CCC1)C(=O)OCC
Name
Quantity
3.23 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
90 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 90-94° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was diluted with toluene (43 mL) and trifluoroacetic acid (11 mL)
ADDITION
Type
ADDITION
Details
The cooled mixture was diluted with EtOAc
CUSTOM
Type
CUSTOM
Details
sonicated
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
resuspended in EtOAc with sonication
CUSTOM
Type
CUSTOM
Details
resulting in another precipitate which
FILTRATION
Type
FILTRATION
Details
was also collected by filtration
WASH
Type
WASH
Details
washed with EtOAc
CUSTOM
Type
CUSTOM
Details
The combined solids were triturated twice with MeOH
CUSTOM
Type
CUSTOM
Details
to give a solid
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrates were concentrated
CUSTOM
Type
CUSTOM
Details
the residue was triturated with MeOH
CUSTOM
Type
CUSTOM
Details
to give additional solid

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=C2C=3CCC(CC3NC2=C(C=C1F)C(=O)O)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 3.38 g
YIELD: CALCULATEDPERCENTYIELD 46.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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